molecular formula C38H51N5O7 B10837687 2,5,6,10,13-Pentaazatetradecanedioic acid, 6-((1,1'-biphenyl)-4-ylmethyl)-3-(1,1-dimethylethyl)-8-hydroxy-12-(1-methylethyl)-4,11-dioxo-9-(phenylmethyl)-, dimethyl ester, (3S,8S,9S,12S)- CAS No. 191594-60-2

2,5,6,10,13-Pentaazatetradecanedioic acid, 6-((1,1'-biphenyl)-4-ylmethyl)-3-(1,1-dimethylethyl)-8-hydroxy-12-(1-methylethyl)-4,11-dioxo-9-(phenylmethyl)-, dimethyl ester, (3S,8S,9S,12S)-

Cat. No.: B10837687
CAS No.: 191594-60-2
M. Wt: 689.8 g/mol
InChI Key: BYEWWQZDUPJZHX-ZWDYZTTJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CGP-70726 is a small molecule drug that functions as an inhibitor of the human immunodeficiency virus type 1 protease. This compound was initially developed by Ciba-Geigy AG, a pharmaceutical company, for the treatment of human immunodeficiency virus infections. the development of CGP-70726 was eventually discontinued .

Preparation Methods

The preparation of CGP-70726 involves the incorporation of the compound into pH-sensitive nanoparticles and microparticles made of poly(methacrylic acid-co-ethylacrylate) copolymer Eudragit L100-55. The particles are characterized in terms of morphology, size distribution, drug loading, production yield, and dispersion state of the drug inside the polymeric matrices . The synthetic route involves the following steps:

    Preparation of Solution: A solution containing CGP-70726 and the polymer is prepared.

    Spraying: The solution is sprayed as nanosized droplets into a carrier gas stream.

    Drying: The nanoparticles are dried in a tubular laminar flow reactor tube.

    Collection: The nanoparticles are collected as dry powders.

Chemical Reactions Analysis

CGP-70726 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert CGP-70726 into reduced forms.

    Substitution: Substitution reactions can occur, where functional groups in CGP-70726 are replaced with other groups.

    Hydrolysis: The compound can undergo hydrolysis, breaking down into smaller molecules.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and acidic or basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

CGP-70726 exerts its effects by inhibiting the human immunodeficiency virus type 1 protease. This enzyme is crucial for the maturation of the virus, and its inhibition prevents the virus from becoming infectious. The compound binds to the active site of the protease, blocking its activity and thereby inhibiting viral replication .

Comparison with Similar Compounds

CGP-70726 is similar to other human immunodeficiency virus protease inhibitors, such as:

CGP-70726 is unique due to its incorporation into pH-sensitive nanoparticles, which enhances its bioavailability and stability. This feature distinguishes it from other protease inhibitors that do not utilize such advanced drug delivery systems .

Properties

CAS No.

191594-60-2

Molecular Formula

C38H51N5O7

Molecular Weight

689.8 g/mol

IUPAC Name

methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[(4-phenylphenyl)methyl]amino]-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate

InChI

InChI=1S/C38H51N5O7/c1-25(2)32(40-36(47)49-6)34(45)39-30(22-26-14-10-8-11-15-26)31(44)24-43(42-35(46)33(38(3,4)5)41-37(48)50-7)23-27-18-20-29(21-19-27)28-16-12-9-13-17-28/h8-21,25,30-33,44H,22-24H2,1-7H3,(H,39,45)(H,40,47)(H,41,48)(H,42,46)/t30-,31-,32-,33+/m0/s1

InChI Key

BYEWWQZDUPJZHX-ZWDYZTTJSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.